5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237933
InChI: InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
SMILES:
Molecular Formula: C14H10BrIN2O3S
Molecular Weight: 493.12 g/mol

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC17237933

Molecular Formula: C14H10BrIN2O3S

Molecular Weight: 493.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate -

Specification

Molecular Formula C14H10BrIN2O3S
Molecular Weight 493.12 g/mol
IUPAC Name (5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate
Standard InChI InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
Standard InChI Key METFLOUWNHFRKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is C₁₃H₉BrIN₂O₂S, with a molecular weight of 392.09 g/mol. The compound’s structure integrates a pyrrolopyridine scaffold—a bicyclic system merging pyrrole and pyridine rings—with halogen atoms and a sulfonate ester. Key spectroscopic data for structural confirmation include:

  • ¹H NMR: Aromatic protons on the pyrrolopyridine ring resonate between δ 8.3–8.4 ppm, while sulfonate-linked protons appear downfield at δ 7.4–7.6 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 392.09, with isotopic patterns consistent with bromine and iodine.

The tosyl group enhances stability against hydrolysis under basic conditions, though prolonged exposure to moisture necessitates storage under inert atmospheres at –20°C.

Synthesis and Preparation Methods

Halogenation and Sulfonation Strategies

Synthesis typically begins with halogenation of a pyrrolopyridine precursor. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is prepared via sequential bromination and iodination using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in dichloromethane at 0°C. Subsequent sulfonation employs 4-methylbenzenesulfonyl chloride (TsCl) under anhydrous conditions:

Procedure:

  • Dissolve 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equiv) in tetrahydrofuran (THF).

  • Add TsCl (1.2 equiv) and sodium hydride (1.5 equiv) at 0°C.

  • Stir for 12 hours under nitrogen, then quench with ice water.

  • Purify via silica gel chromatography (heptane/ethyl acetate, 8:2) to yield the product as a white solid (51% yield).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize halogenation and sulfonation steps, achieving yields >80% with reduced reaction times. Automated systems ensure precise control over stoichiometry and temperature, critical for minimizing byproducts.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine and iodine atoms facilitate nucleophilic substitution. For instance, treatment with sodium azide in dimethylformamide (DMF) at 60°C replaces iodine with an azido group, forming 5-bromo-3-azido-1-tosyl-pyrrolopyridine.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl boronic acid incorporation. A representative reaction uses:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Conditions: 90°C, 12 hours .

This method constructs biaryl systems critical for kinase inhibitor development .

Stability and Degradation Pathways

The sulfonate ester undergoes hydrolysis under acidic or basic conditions, reverting to the parent alcohol. For example, refluxing in methanol with 6N NaOH removes the tosyl group, yielding 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (98.5% yield) .

Biological Activity and Therapeutic Applications

Cell LineIC₅₀ (µM)Target KinaseReference
HCT1160.07JAK2
MCF70.12AAK1

Mechanistically, these compounds occupy the ATP-binding pocket, disrupting phosphorylation cascades.

Antiviral Activity

Derivatives exhibit broad-spectrum antiviral effects by inhibiting viral polymerases. For influenza A (H1N1), treatment reduces viral replication by 70% at 10 µM.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator